5-[(5-Bromofuran-2-yl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione
Description
5-[(5-Bromofuran-2-yl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a bromofuran ring and a dioxane-dione moiety
Properties
IUPAC Name |
5-[(5-bromofuran-2-yl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO5/c1-3-4-7-14(2)19-12(16)10(13(17)20-14)8-9-5-6-11(15)18-9/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUXFQCGLRBXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC=C(O2)Br)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromofuran-2-yl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to produce 5-bromofuran. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.
Aldol Condensation: The bromofuran intermediate undergoes an aldol condensation with a suitable aldehyde to form the desired methylidene derivative.
Cyclization: The final step involves the cyclization of the intermediate to form the dioxane-dione ring. This is typically achieved using a base such as sodium hydroxide in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, resulting in the formation of de-brominated products.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution can produce a range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(5-Bromofuran-2-yl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the bromofuran moiety suggests possible applications in drug development, particularly in the design of novel pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-[(5-Bromofuran-2-yl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The bromofuran moiety can participate in electrophilic aromatic substitution reactions, while the dioxane-dione ring can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(5-Bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 5-[(5-Bromofuran-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 5-[(5-Bromofuran-2-yl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups. The presence of both the bromofuran and dioxane-dione moieties provides a distinct reactivity profile, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
